molecular formula C11H6F3NO2 B15053602 3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Cat. No.: B15053602
M. Wt: 241.17 g/mol
InChI Key: FJOUCFFFHUBHIK-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with maleimide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is unique due to the combination of the trifluoromethyl group and the pyrrole-2,5-dione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(16)15-10(8)17/h1-5H,(H,15,16,17)

InChI Key

FJOUCFFFHUBHIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)NC2=O

Origin of Product

United States

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